molecular formula C13H23NO3 B6169757 tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers CAS No. 2413887-19-9

tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6169757
CAS No.: 2413887-19-9
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is a mixture of diastereomers, meaning it consists of two or more stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate typically begins with cyclopropylamine and tert-butyl acrylate as starting materials.

  • Reaction Steps:

  • Reaction Conditions: The synthesis requires specific conditions such as controlled temperature, pressure, and the use of catalysts to ensure the formation of the desired diastereomers.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to separate the diastereomers and obtain a pure mixture.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a different piperidine derivative.

  • Substitution: The tert-butyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Piperidine derivatives without the hydroxyl group.

  • Substitution Products: New derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the cyclopropyl group.

  • Cyclopropylpiperidine derivatives: Other derivatives with different substituents on the cyclopropyl ring.

Uniqueness: The presence of the cyclopropyl group in tert-butyl 2-cyclopropyl-4-hydroxypiperidine-1-carboxylate provides unique chemical and biological properties compared to similar compounds, making it valuable in specific applications.

Properties

CAS No.

2413887-19-9

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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